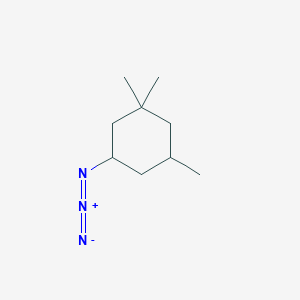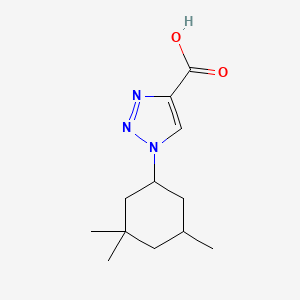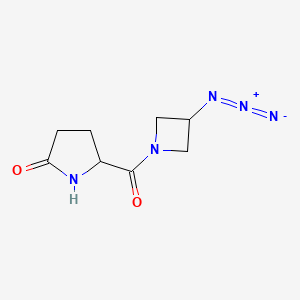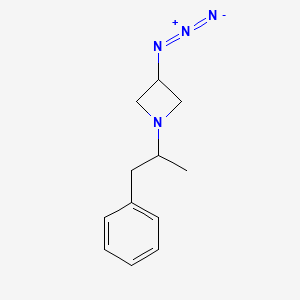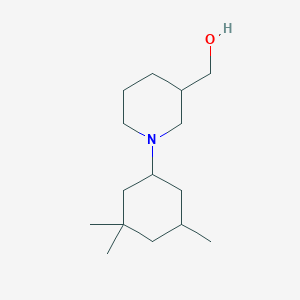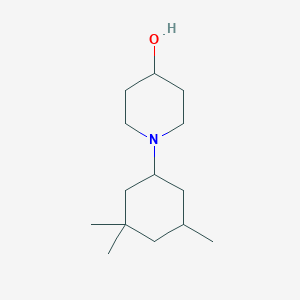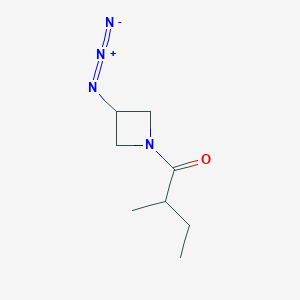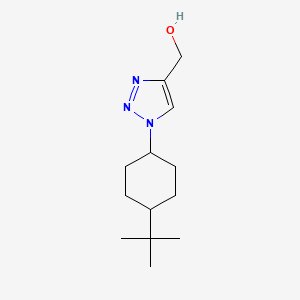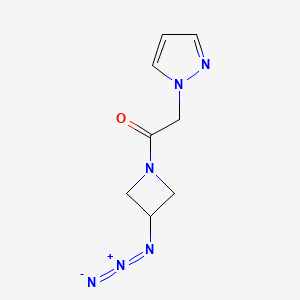
4-(2-Fluoroethyl)piperidin-1-amine
Vue d'ensemble
Description
“4-(2-Fluoroethyl)piperidin-1-amine” is a compound that belongs to the class of piperidines . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Molecular Structure Analysis
The molecular formula of “4-(2-Fluoroethyl)piperidin-1-amine” is C7H15FN2 . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Physical And Chemical Properties Analysis
The molecular weight of “4-(2-Fluoroethyl)piperidin-1-amine” is 146.21 . It is a solid at room temperature .Applications De Recherche Scientifique
Synthesis and Biological Evaluation
A study by Skaddan et al. (2000) involved the synthesis of piperidyl and pyrrolidyl benzilates derived from 4-piperidinol and related compounds. Among these, "N-(2-fluoroethyl)-4-piperidyl benzilate" was highlighted for its potential as an in vivo ligand for muscarinic acetylcholine receptors, suggesting its applicability in neuropharmacological research (Skaddan et al., 2000).
Chemical Synthesis and Pharmacokinetics
Teffera et al. (2013) discussed a novel anaplastic lymphoma kinase (ALK) inhibitor, indicating a focus on cancer treatment research. The compound, featuring a "4-(2-hydroxypropan-2-yl)piperidin-1-yl" group, underwent studies for its pharmacokinetic properties, highlighting the importance of understanding metabolic pathways and stability for therapeutic application (Teffera et al., 2013).
Corrosion Inhibition
A study by Li et al. (2020) evaluated "4-amino-1-propyl-piperidine" and related compounds for their effectiveness in reducing the corrosion of carbon steel in CO2 capture systems. This research indicates the chemical's potential utility in industrial applications, particularly in enhancing the longevity and efficiency of materials used in CO2 capture technologies (Li et al., 2020).
Neuroleptic Agents
Nakatsuka et al. (1981) reported on the synthesis of a neuroleptic agent using a closely related compound, "4-(4-hydroxy-4-(3-trifluoromethylphenyl)piperidino-2-14C)butyrophenone". This work underlines the significance of such compounds in developing pharmaceutical agents for treating psychiatric disorders, emphasizing the role of chemical synthesis in drug discovery (Nakatsuka et al., 1981).
Safety and Hazards
Orientations Futures
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “4-(2-Fluoroethyl)piperidin-1-amine”, is an important task of modern organic chemistry .
Mécanisme D'action
Target of Action
Piperidine derivatives are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and are among the most important synthetic fragments for designing drugs . .
Mode of Action
Piperidine derivatives are known to interact with various biological targets, leading to a range of pharmacological effects .
Biochemical Pathways
Piperidine derivatives, in general, are involved in a wide variety of biological activities and can affect multiple biochemical pathways .
Propriétés
IUPAC Name |
4-(2-fluoroethyl)piperidin-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15FN2/c8-4-1-7-2-5-10(9)6-3-7/h7H,1-6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUOPHAVRTGSCML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCF)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




